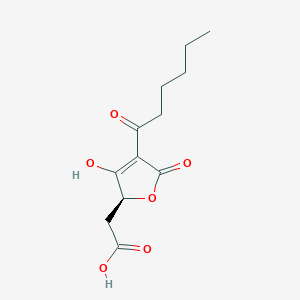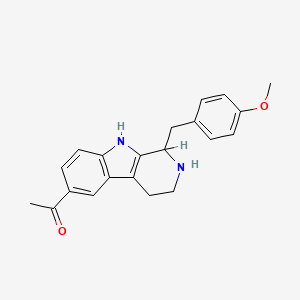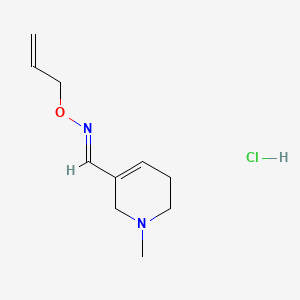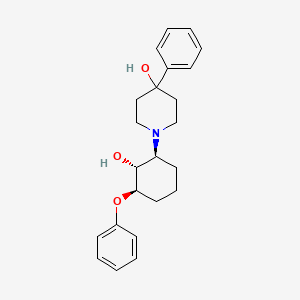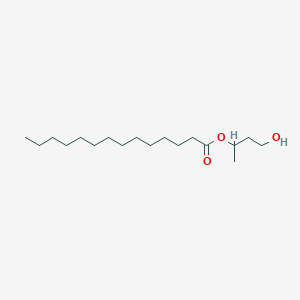
1,3-Butylene glycol 3-monomyristate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Butylene glycol 3-monomyristate is an organic compound with the molecular formula C18H36O3 It is a derivative of 1,3-butylene glycol, where one of the hydroxyl groups is esterified with myristic acid (tetradecanoic acid)
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Butylene glycol 3-monomyristate can be synthesized through the esterification of 1,3-butylene glycol with myristic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. The reactants are fed into a reactor where they are mixed and heated in the presence of a catalyst. The water produced during the reaction is continuously removed, and the product is purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Butylene glycol 3-monomyristate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 1,3-butylene glycol and myristic acid.
Oxidation: The compound can be oxidized to produce corresponding carboxylic acids or other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 1,3-butylene glycol and myristic acid.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohol derivatives.
Scientific Research Applications
1,3-Butylene glycol 3-monomyristate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other compounds, including polymers and surfactants.
Biology: Investigated for its potential antimicrobial properties and its role in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and plasticizers due to its chemical stability and functional properties.
Mechanism of Action
The mechanism of action of 1,3-butylene glycol 3-monomyristate involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing 1,3-butylene glycol and myristic acid. These products can then participate in various metabolic pathways. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
1,3-Butylene glycol: A diol with two hydroxyl groups, used in various industrial applications.
Glycerol monomyristate: An ester of glycerol and myristic acid, known for its antimicrobial properties.
1,4-Butylene glycol: Another diol with similar applications but different chemical properties.
Uniqueness
1,3-Butylene glycol 3-monomyristate is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its combination of 1,3-butylene glycol and myristic acid provides a balance of hydrophilic and lipophilic characteristics, making it suitable for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
89457-56-7 |
|---|---|
Molecular Formula |
C18H36O3 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
4-hydroxybutan-2-yl tetradecanoate |
InChI |
InChI=1S/C18H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(20)21-17(2)15-16-19/h17,19H,3-16H2,1-2H3 |
InChI Key |
VNQKGXOJGLHJEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



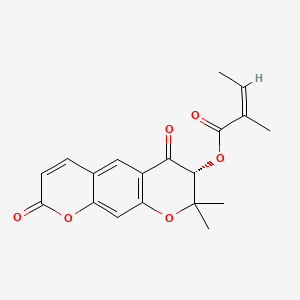
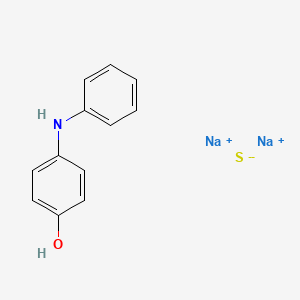

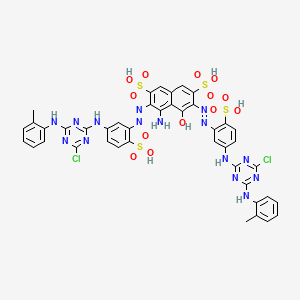
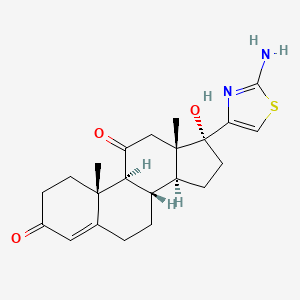
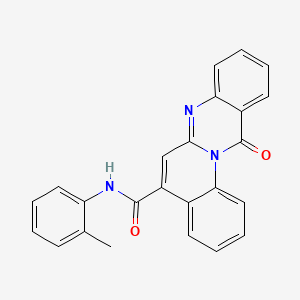
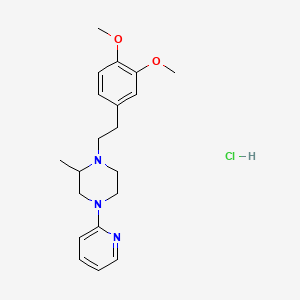
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12740697.png)

